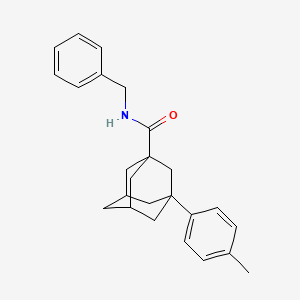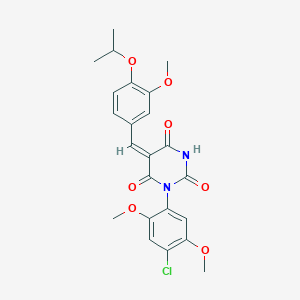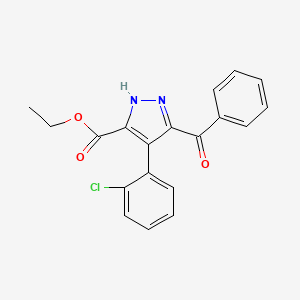
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various areas of research, including cancer treatment, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine include the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine in lab experiments is its ability to inhibit cancer cell growth, making it a potential treatment for cancer. Additionally, it has been found to have anti-inflammatory effects, which can be useful in studying inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine. One area of research is the development of more potent derivatives of this compound for use in cancer treatment. Additionally, further research is needed to determine the potential of this compound in treating neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine has shown potential in various areas of scientific research. Its ability to inhibit cancer cell growth, reduce inflammation, and improve cognitive function make it a promising compound for future research. However, further studies are needed to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
7-chloro-N-(2,3-dimethoxybenzyl)-4-methyl-2-quinolinamine has shown potential in various areas of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological research, this compound has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-9-18(22-16-10-14(20)7-8-15(12)16)21-11-13-5-4-6-17(23-2)19(13)24-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOODDXLMOYLOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B4960926.png)
![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)
